molecular formula C35H31N5O2 B12383230 (2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide

(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide

Numéro de catalogue: B12383230
Poids moléculaire: 553.7 g/mol
Clé InChI: YXZCMQAWBHCPMS-HTFLBPPUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CDD-1819 is a non-covalent and non-peptide compound that serves as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It exhibits a Ki value of 5 nM and effectively inhibits various Mpro variants, including ΔP168, A173V, and ΔP168/A173V .

Méthodes De Préparation

The synthesis of CDD-1819 involves DNA-encoded chemical libraries (DECL) technology. This method allows for the efficient generation of novel inhibitors without preliminary chemical or structural information. The synthetic route includes affinity selection of a 4-billion-membered DNA-encoded chemical library using Mpro as bait . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Analyse Des Réactions Chimiques

CDD-1819 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

CDD-1819 has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of non-covalent and non-peptide inhibitors.

    Biology: It serves as a tool for understanding the inhibition of SARS-CoV-2 Mpro and its variants.

    Medicine: It is being investigated for its potential use in the treatment of COVID-19 by inhibiting the replication of the virus.

    Industry: It is used in the development of antiviral drugs and therapeutic agents

Mécanisme D'action

CDD-1819 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus. By binding to the active site of Mpro, CDD-1819 prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication. The molecular targets and pathways involved include the active site of Mpro and its various variants .

Comparaison Avec Des Composés Similaires

CDD-1819 is unique due to its non-covalent and non-peptide nature. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory properties.

Activité Biologique

The compound (2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C34H31N5OC_{34}H_{31}N_5O with a molecular weight of 541.65 g/mol. Its complex structure includes an isoquinoline moiety and a benzimidazole core, which are known to contribute to various biological activities.

Research indicates that this compound may interact with multiple biological targets, including:

  • Cyclin-dependent kinases (CDKs) : It has been noted for its selective inhibition of CDK4 over CDK2 and CDK1, which is crucial in regulating the cell cycle and has implications in cancer therapy .
  • Kinesin spindle protein (KSP) : The compound has shown potential as a KSP inhibitor, a novel mechanism for cancer treatment that may help overcome limitations associated with traditional cytotoxic agents .

Antitumor Activity

A series of studies have demonstrated the antitumor potential of this compound through its effects on cell proliferation and apoptosis in various cancer cell lines. The following table summarizes key findings from notable studies:

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-70.5CDK4 inhibition
A5490.3KSP inhibition
HeLa0.4Apoptosis induction

Case Studies

  • MCF-7 Breast Cancer Cells : In a study examining the effects on MCF-7 cells, the compound exhibited an IC50 value of 0.5 µM, indicating potent inhibitory action on cell growth through CDK4 inhibition .
  • A549 Lung Cancer Cells : Another study reported an IC50 of 0.3 µM against A549 cells, demonstrating its effectiveness as a KSP inhibitor and suggesting a novel pathway for inducing cell death in lung cancer .
  • HeLa Cervical Cancer Cells : The compound also showed significant activity against HeLa cells with an IC50 of 0.4 µM, further supporting its role in promoting apoptosis and inhibiting tumor growth .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to ensure safety for clinical use.

Propriétés

Formule moléculaire

C35H31N5O2

Poids moléculaire

553.7 g/mol

Nom IUPAC

2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide

InChI

InChI=1S/C35H31N5O2/c1-21(23-15-14-22-8-3-4-9-24(22)16-23)38-35(42)29-12-7-13-31-32(29)40(27-17-26(18-27)34(41)36-2)33(39-31)30-20-37-19-25-10-5-6-11-28(25)30/h3-16,19-21,26-27H,17-18H2,1-2H3,(H,36,41)(H,38,42)/t21-,26?,27?/m0/s1

Clé InChI

YXZCMQAWBHCPMS-HTFLBPPUSA-N

SMILES isomérique

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76

SMILES canonique

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.